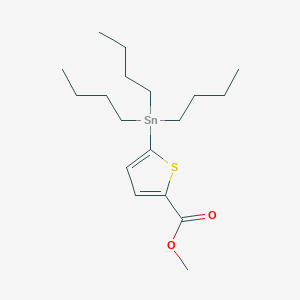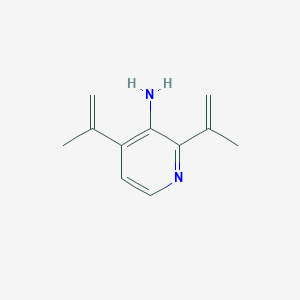
2,4-Di(prop-1-en-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di(prop-1-en-2-yl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with two prop-1-en-2-yl groups at positions 2 and 4, and an amine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di(prop-1-en-2-yl)pyridin-3-amine typically involves the alkylation of pyridine derivatives
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation steps, while automated systems can control the reaction parameters to optimize the production scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-2-yl groups, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the pyridine ring or the double bonds in the prop-1-en-2-yl groups, resulting in saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) are typical reagents.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Saturated amines, reduced pyridine derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2,4-Di(prop-1-en-2-yl)pyridin-3-amine has been explored for its potential in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,4-Di(prop-1-en-2-yl)pyridin-3-amine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2,4-Di(prop-1-en-2-yl)pyridine: Lacks the amine group, making it less reactive in certain substitution reactions.
3-Aminopyridine: Lacks the prop-1-en-2-yl groups, resulting in different chemical and biological properties.
2,4-Dimethylpyridine: Substituted with methyl groups instead of prop-1-en-2-yl groups, leading to different steric and electronic effects.
Uniqueness: 2,4-Di(prop-1-en-2-yl)pyridin-3-amine is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of both the amine group and the prop-1-en-2-yl groups allows for a wide range of chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,4-bis(prop-1-en-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H14N2/c1-7(2)9-5-6-13-11(8(3)4)10(9)12/h5-6H,1,3,12H2,2,4H3 |
InChI Key |
INYUZWHPPFKWPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C(=NC=C1)C(=C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
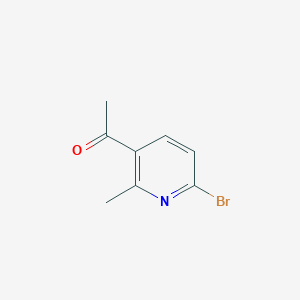
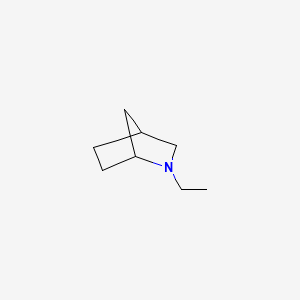
![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)
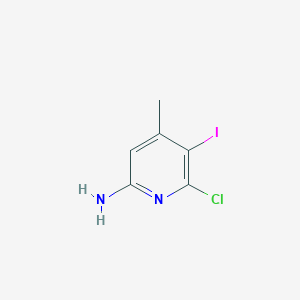
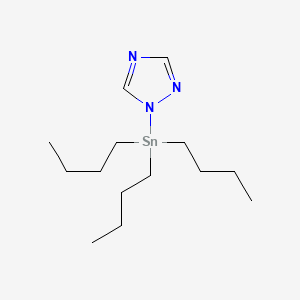
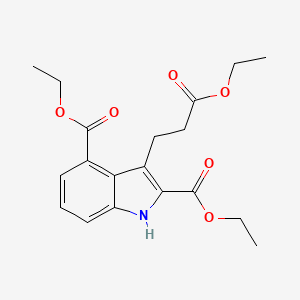
![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)
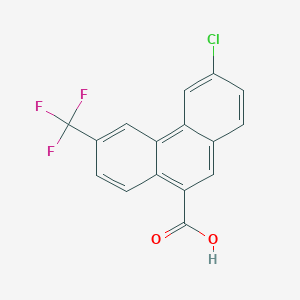
![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)
